molecular formula C15H19NO2 B1325648 Cyclopropyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-36-4

Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Cat. No.: B1325648
CAS No.: 898792-36-4
M. Wt: 245.32 g/mol
InChI Key: CFACLAJVQPHDFX-UHFFFAOYSA-N
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Description

Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a synthetic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with morpholine and a phenyl group. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and cyclopropyl ketone in the presence of an acid catalyst . The reaction conditions often include mild temperatures and a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-(morpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Cyclopropyl 3-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropyl phenyl ketone: Similar structure but lacks the morpholine group.

    Morpholinomethyl phenyl ketone: Similar structure but lacks the cyclopropyl group.

    Cyclopropyl morpholine ketone: Similar structure but lacks the phenyl group.

Uniqueness: Cyclopropyl 3-(morpholinomethyl)phenyl ketone is unique due to the presence of all three functional groups (cyclopropyl, morpholine, and phenyl) in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenyl ring through a morpholinomethyl linker. This structure is believed to contribute to its unique biological activities, particularly in modulating enzyme interactions and influencing cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been reported to act as an inhibitor for various enzymes involved in inflammatory processes, which may lead to its potential use as an anti-inflammatory agent .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further validation through extensive testing.
  • Anticancer Properties :
    • The compound is under investigation for its anticancer potential. Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may possess similar properties. For example, derivatives with structural similarities have been reported to inhibit tumor growth in preclinical models .
  • Anti-inflammatory Effects :
    • Research suggests that the compound may inhibit pathways associated with inflammation. Its interaction with inflammatory enzymes could provide therapeutic avenues for conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against specific bacterial strains,
AnticancerPotential inhibition of tumor growth ,
Anti-inflammatoryInhibition of inflammatory enzymes

Case Study: Anticancer Activity

In a study examining the effects of structurally related compounds on cancer cell lines, it was found that certain derivatives significantly inhibited the proliferation of HCT116 colon cancer cells. This suggests that this compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy against various cancers .

Case Study: Anti-inflammatory Mechanisms

Research into the anti-inflammatory potential of compounds similar to this compound has shown promising results in inhibiting key inflammatory pathways. These studies highlight the compound's potential as a therapeutic agent for treating inflammatory diseases .

Properties

IUPAC Name

cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFACLAJVQPHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643113
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-36-4
Record name Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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